molecular formula C18H28N2O3 B2555095 N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide CAS No. 620570-54-9

N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide

Cat. No.: B2555095
CAS No.: 620570-54-9
M. Wt: 320.433
InChI Key: ZKUGJUNPYZRQHH-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide is an organic compound with a complex structure that includes a methoxyphenyl group and a pentanamido group

Scientific Research Applications

N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich provides “N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide” as-is and makes no representation or warranty whatsoever with respect to this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide typically involves the reaction of 3-methoxybenzaldehyde with pentanamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-methoxyphenyl)(pentanamido)methyl]pentanamide include:

Uniqueness

The presence of both the methoxyphenyl and pentanamido groups allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-4-6-11-16(21)19-18(20-17(22)12-7-5-2)14-9-8-10-15(13-14)23-3/h8-10,13,18H,4-7,11-12H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUGJUNPYZRQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC(=CC=C1)OC)NC(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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